

# A Comprehensive Technical Guide to the Spectral Analysis of (S)-Tetrahydrofuran-3-ol

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## Compound of Interest

Compound Name: (S)-Tetrahydrofuran-3-ol

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This guide provides an in-depth analysis of the spectral data for **(S)-Tetrahydrofuran-3-ol**, a key chiral intermediate in the synthesis of various pharmaceutical compounds, including HIV protease inhibitors.[1][2][3] The document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its spectroscopic properties.

## Spectroscopic Data Summary

The following sections present a summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(S)-Tetrahydrofuran-3-ol**.

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.[4]

### <sup>1</sup>H NMR Spectral Data

- Solvent: Chloroform-d (CDCl<sub>3</sub>)
- Frequency: 400 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
4.457	m	H-3 (CH-OH)	
4.04	m	H-5 (O-CH <sub>2</sub> )	
3.948	m	H-2 or H-5 (O-CH <sub>2</sub> )	
3.824	m	H-2 or H-5 (O-CH <sub>2</sub> )	
3.769	m	H-2 (O-CH <sub>2</sub> )	
3.712	m	H-2 (O-CH <sub>2</sub> )	
2.053	m	H-4 (CH <sub>2</sub> )	
1.896	m	H-4 (CH <sub>2</sub> )	
Variable	br s	-OH	

Data sourced from ChemicalBook and assigned based on typical chemical shifts for similar structures.<sup>[5][6]</sup> Note: The hydroxyl proton signal is often broad and its chemical shift can vary with concentration and temperature.

#### <sup>13</sup>C NMR Spectral Data

- Solvent: Chloroform-d (CDCl<sub>3</sub>)
- Frequency: 100 MHz

Chemical Shift ( $\delta$ ) ppm	Assignment
71.0	C-3 (CH-OH)
67.5	C-2 (O-CH <sub>2</sub> )
66.8	C-5 (O-CH <sub>2</sub> )
34.5	C-4 (CH <sub>2</sub> )

Data sourced from ChemicalBook.<sup>[5][7]</sup>

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 (broad)	Strong	O-H stretch (alcohol)
2960-2850	Medium	C-H stretch (aliphatic)
1080	Strong	C-O stretch (ether)
1050	Strong	C-O stretch (sec-alcohol)

Data represents typical values for alcohols and ethers and is consistent with the data available for (S)-(+)-3-Hydroxytetrahydrofuran.[10][11]

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[12][13]

- Ionization Method: Electron Ionization (EI)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
88	10.6	[M] <sup>+</sup> (Molecular Ion)
58	82.2	[C <sub>3</sub> H <sub>6</sub> O] <sup>+</sup>
57	100.0	[C <sub>3</sub> H <sub>5</sub> O] <sup>+</sup> (Base Peak)
45	5.1	[C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup>
43	19.6	[C <sub>2</sub> H <sub>3</sub> O] <sup>+</sup>
31	40.6	[CH <sub>3</sub> O] <sup>+</sup>

Data sourced from the NIST WebBook for 3-Hydroxytetrahydrofuran and ChemicalBook for the (S)-enantiomer.[5][14]

## Experimental Protocols

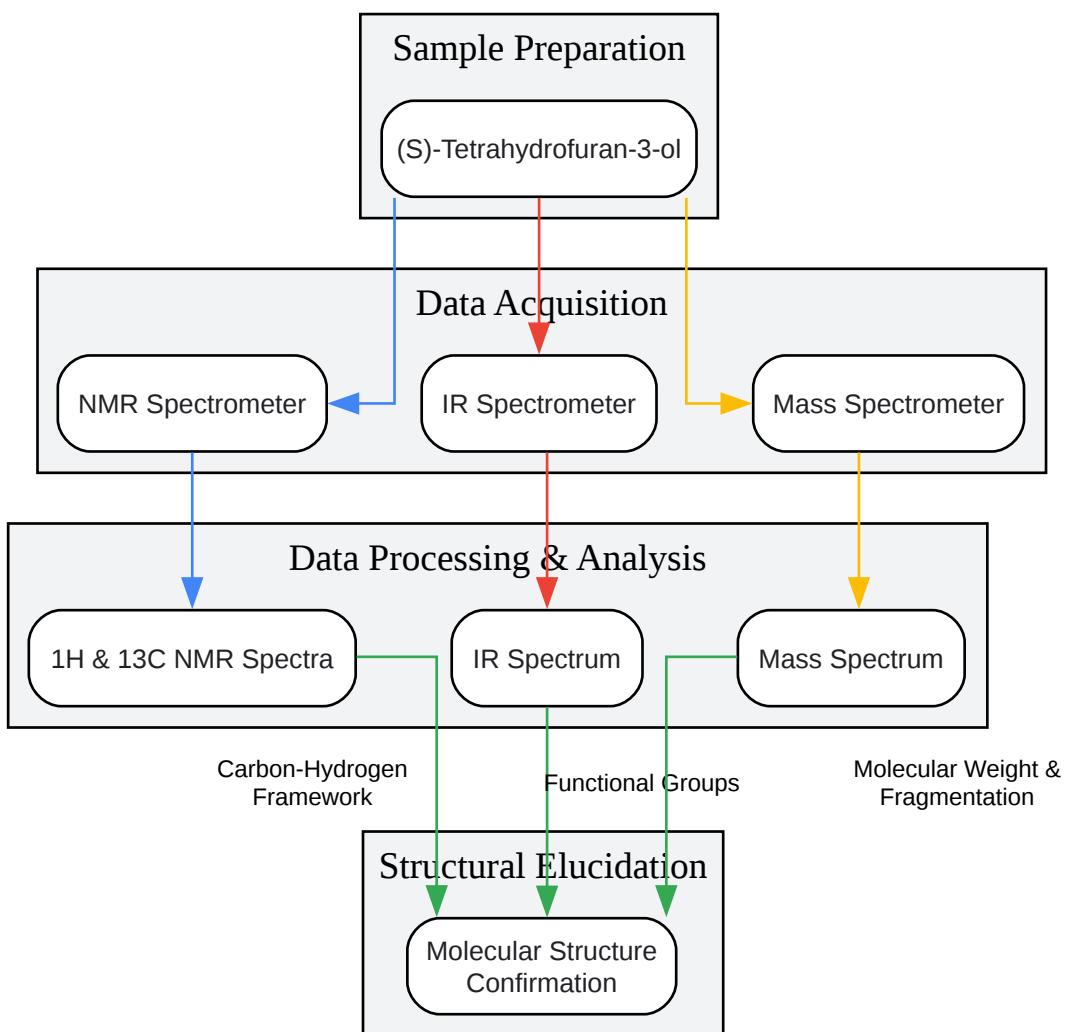
The following are generalized experimental protocols for the acquisition of the spectral data presented.

- Sample Preparation: A small amount of **(S)-Tetrahydrofuran-3-ol** is dissolved in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), in an NMR tube.
- Instrumentation: The NMR tube is placed into the NMR spectrometer.[\[4\]](#)
- Data Acquisition: The sample is irradiated with radiofrequency pulses in a strong magnetic field. The instrument detects the emitted radiation from the nuclei as they relax.[\[15\]](#)
- Processing: The raw data is processed using a Fourier transform to generate the NMR spectrum.
- Sample Preparation: A thin film of liquid **(S)-Tetrahydrofuran-3-ol** is placed between two salt plates (e.g., NaCl or KBr).[\[16\]](#)
- Instrumentation: The salt plates are placed in the sample holder of an FTIR spectrometer.[\[17\]](#)
- Data Acquisition: The sample is irradiated with a broad range of infrared frequencies, and the instrument measures the absorbance at each frequency.
- Processing: The data is presented as a plot of transmittance or absorbance versus wavenumber.
- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.[\[18\]](#)
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (Electron Ionization), causing them to lose an electron and form a molecular ion. Fragmentation of the molecular ion also occurs.[\[12\]](#)
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a magnetic field.[\[18\]](#)

- Detection: A detector measures the abundance of ions at each m/z value, generating the mass spectrum.

## Data Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like **(S)-Tetrahydrofuran-3-ol**.



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Caption: Workflow for Spectroscopic Analysis of **(S)-Tetrahydrofuran-3-ol**.

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